molecular formula C14H10ClFN2O B8435202 1-(4-Fluorophenyl)-6-chloro-5-methoxy-1H-indazole

1-(4-Fluorophenyl)-6-chloro-5-methoxy-1H-indazole

Cat. No. B8435202
M. Wt: 276.69 g/mol
InChI Key: UYDOPUBJURWLOS-UHFFFAOYSA-N
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Patent
US07728030B2

Procedure details

4-Chloro-2-fluoro-5-methoxy benzaldehyde (204 mg, 1.1 mmol) and 4-fluorophenylhydrazine (176 mg, 1.1 mmol) were dissolved in N-methylpyrrolidine (5 mL). After addition of cesium carbonate (1.15 g, 3.3 mmol) the mixture was heated in a microwave reactor (CEM Discovery, 150 Watt) to 150° C. for 20 min. After dilution with DCM the mixture was washed with sat. NaHCO3, brine and the organic phase was evaporated. After purification of the crude by flash chromatography on silica gel 253 mg (84%) of the subtitle compound were obtained.
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
1.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][NH2:21])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN1CCCC1>[F:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[C:4]3[C:5](=[CH:8][C:9]([O:10][CH3:11])=[C:2]([Cl:1])[CH:3]=3)[CH:6]=[N:21]2)=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
204 mg
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1OC)F
Name
Quantity
176 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)NN
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1
Step Two
Name
cesium carbonate
Quantity
1.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After dilution with DCM the mixture was washed with sat. NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
After purification of the crude by flash chromatography on silica gel 253 mg (84%) of the subtitle compound
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=C(C=C12)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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